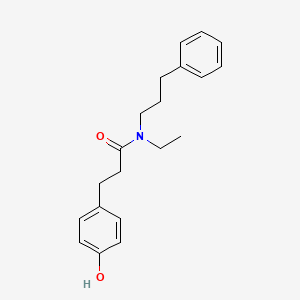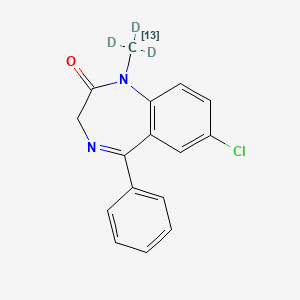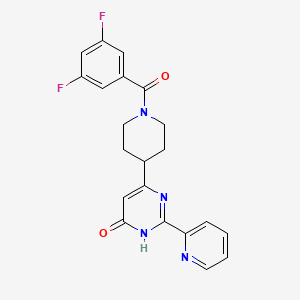
6-(1-(3,5-Difluorobenzoyl)piperidin-4-yl)-2-(pyridin-2-yl)pyrimidin-4(1H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-(1-(3,5-Difluorobenzoyl)piperidin-4-yl)-2-(pyridin-2-yl)pyrimidin-4(1H)-one is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a pyrimidinone core, a piperidine ring, and a difluorobenzoyl group. Its multifaceted structure allows it to interact with various biological targets, making it a compound of interest in medicinal chemistry and pharmacology.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-(1-(3,5-Difluorobenzoyl)piperidin-4-yl)-2-(pyridin-2-yl)pyrimidin-4(1H)-one typically involves multiple steps:
Formation of the Pyrimidinone Core: The pyrimidinone core can be synthesized through a condensation reaction between a pyridine derivative and a suitable carbonyl compound under acidic or basic conditions.
Introduction of the Piperidine Ring: The piperidine ring is introduced through a nucleophilic substitution reaction, where a piperidine derivative reacts with the pyrimidinone core.
Attachment of the Difluorobenzoyl Group: The final step involves the acylation of the piperidine ring with 3,5-difluorobenzoyl chloride in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow chemistry, and rigorous purification techniques such as recrystallization and chromatography.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring, leading to the formation of N-oxide derivatives.
Reduction: Reduction reactions can target the carbonyl group in the difluorobenzoyl moiety, potentially converting it to an alcohol.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the pyridine and piperidine rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: N-oxide derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted pyridine and piperidine derivatives.
科学的研究の応用
6-(1-(3,5-Difluorobenzoyl)piperidin-4-yl)-2-(pyridin-2-yl)pyrimidin-4(1H)-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its interactions with various biological targets, including enzymes and receptors.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders and cancers.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of 6-(1-(3,5-Difluorobenzoyl)piperidin-4-yl)-2-(pyridin-2-yl)pyrimidin-4(1H)-one involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific target and the context in which the compound is used.
類似化合物との比較
Similar Compounds
6-(1-(3,5-Dichlorobenzoyl)piperidin-4-yl)-2-(pyridin-2-yl)pyrimidin-4(1H)-one: Similar structure but with chlorine atoms instead of fluorine.
6-(1-(3,5-Dimethylbenzoyl)piperidin-4-yl)-2-(pyridin-2-yl)pyrimidin-4(1H)-one: Similar structure but with methyl groups instead of fluorine.
Uniqueness
The presence of the difluorobenzoyl group in 6-(1-(3,5-Difluorobenzoyl)piperidin-4-yl)-2-(pyridin-2-yl)pyrimidin-4(1H)-one imparts unique electronic properties, influencing its reactivity and interactions with biological targets. This makes it distinct from similar compounds with different substituents.
特性
分子式 |
C21H18F2N4O2 |
|---|---|
分子量 |
396.4 g/mol |
IUPAC名 |
4-[1-(3,5-difluorobenzoyl)piperidin-4-yl]-2-pyridin-2-yl-1H-pyrimidin-6-one |
InChI |
InChI=1S/C21H18F2N4O2/c22-15-9-14(10-16(23)11-15)21(29)27-7-4-13(5-8-27)18-12-19(28)26-20(25-18)17-3-1-2-6-24-17/h1-3,6,9-13H,4-5,7-8H2,(H,25,26,28) |
InChIキー |
TWLPMQTWWZHPBE-UHFFFAOYSA-N |
正規SMILES |
C1CN(CCC1C2=CC(=O)NC(=N2)C3=CC=CC=N3)C(=O)C4=CC(=CC(=C4)F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


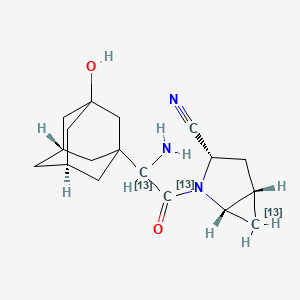
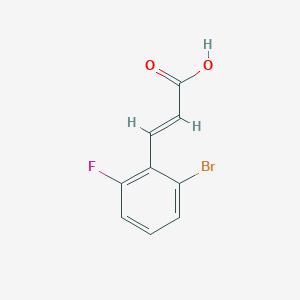
![1-Ethyl-1,2,3,4-tetrahydro-6-[2-(4-nitrophenyl)diazenyl]-7-quinolinol](/img/structure/B13443793.png)
![2-Chloro-N-((1-methyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridin-3-yl)methyl)-N-phenylbenzamide](/img/structure/B13443801.png)
![1-Bromo-8-methoxy-6,6-dimethyl-5H-benzo[b]carbazol-11(6H)-one](/img/structure/B13443803.png)
![6'-Amino-1,6-dihydro-2-methyl-6-oxo[3,3'-bipyridine]-5-carbonitrile](/img/structure/B13443805.png)
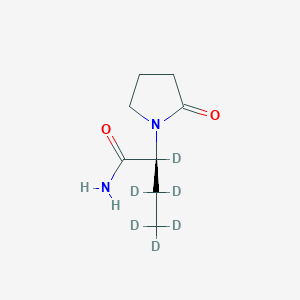
![6-acetyl-1,3,7-trimethyl-1H,2H,3H,4H,7H-pyrrolo[2,3-d]pyrimidine-2,4-dione](/img/structure/B13443818.png)
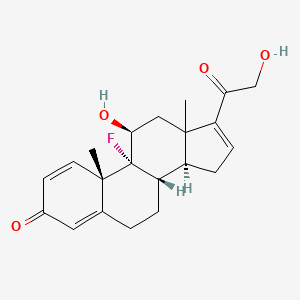
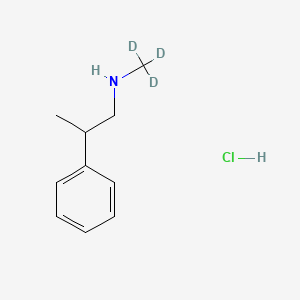
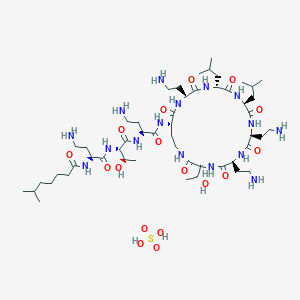
amino}-3-(1H-1,2,4-triazol-1-yl)propan-2-ol](/img/structure/B13443852.png)
